Biological activity and toxicity profile of N-Hydroxy-N-methyl-2-phenylacetamide
Biological activity and toxicity profile of N-Hydroxy-N-methyl-2-phenylacetamide
The following is an in-depth technical guide and toxicological assessment for N-Hydroxy-N-methyl-2-phenylacetamide .
Technical Whitepaper & Risk Assessment
HExecutive Summary
N-Hydroxy-N-methyl-2-phenylacetamide (N-OH-N-Me-PA) represents a distinct class of N-alkyl-N-acylhydroxylamines. Unlike primary hydroxamic acids (-CONHOH) widely utilized as zinc-binding groups in histone deacetylase (HDAC) inhibitors, the N-methyl substitution in this compound alters its physicochemical profile, enhancing lipophilicity and preventing the Lossen rearrangement.
This guide details the compound's predicted biological activity, focusing on metalloenzyme inhibition and redox pharmacology, while establishing a rigorous toxicity profile centered on genotoxic potential and metabolic activation.
Physicochemical & Structural Analysis
Chemical Identity
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IUPAC Name: N-Hydroxy-N-methyl-2-phenylacetamide
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Core Moiety: N-Methylhydroxamic acid attached to a benzyl group.
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Key Functional Group: The N-hydroxy-N-methylamide group (-C(=O)N(CH
)OH) serves as a bidentate ligand for transition metals (Fe , Zn ).
Structural Significance (SAR)
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Metal Chelation: The carbonyl oxygen and the hydroxyl oxygen form a stable 5-membered chelate ring with metal ions. The N-methyl group eliminates the secondary amide hydrogen, reducing polarity compared to unsubstituted hydroxamic acids, potentially increasing blood-brain barrier (BBB) permeability.
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Stability: The N-methyl substitution blocks the Lossen rearrangement (which requires an N-H), rendering the compound chemically more stable than its primary hydroxamic acid counterparts under physiological conditions.
Biological Activity Profile
Mechanism of Action: Metalloenzyme Inhibition
The primary pharmacological activity of N-OH-N-Me-PA is predicted to be the inhibition of zinc-dependent metalloproteases.
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Histone Deacetylase (HDAC) Inhibition: While the linker length (one methylene group) is shorter than the optimal 5-6 carbons found in SAHA (Vorinostat), the phenyl cap allows for hydrophobic interaction at the enzyme surface. The hydroxamic acid moiety coordinates the catalytic Zinc ion at the active site.
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Matrix Metalloproteinase (MMP) Inhibition: The compound acts as a zinc chelator, potentially inhibiting MMPs involved in tissue remodeling.
Redox Pharmacology & LOX Inhibition
N-hydroxy amides possess radical scavenging capabilities. N-OH-N-Me-PA can undergo one-electron oxidation to form a stable nitroxide radical.
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Lipoxygenase (LOX) Inhibition: Similar to Zileuton (an N-hydroxyurea), this compound may inhibit 5-LOX via redox cycling of the active site iron (Fe
Fe ), reducing leukotriene synthesis.
Toxicity Profile & Risk Assessment
Genotoxicity and Mutagenicity
The most critical toxicological concern for N-hydroxy amides is their potential to interact with DNA.
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Ames Test Prediction: Likely Positive (Strain TA100/TA98).
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Mechanism: Although N-alkyl hydroxamic acids are generally less potent than N-aryl derivatives (like N-OH-AAF), they can still undergo O-acylation (e.g., by sulfotransferases) to form unstable esters. These esters can cleave to form reactive nitrenium ions or electrophilic species capable of alkylating DNA guanine residues.
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Nitrenium Ion Formation: The N-methyl group stabilizes the nitrogen cation less effectively than an aryl group, but the risk of electrophilic attack remains if metabolic activation occurs.
Cytotoxicity
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Mechanism:
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DNA Damage: Via the genotoxic pathways described above.
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Essential Metal Depletion: High concentrations may strip essential cellular iron or zinc, leading to cell cycle arrest (G1/S phase block).
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Oxidative Stress: Redox cycling of the N-OH group can generate Reactive Oxygen Species (ROS).
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Metabolic Fate
The toxicity is heavily dependent on the balance between detoxification (Glucuronidation) and activation (Sulfation/Acetylation).
Metabolic Pathway Diagram
Figure 1: Predicted metabolic pathways. Glucuronidation represents the primary clearance route, while hydrolysis releases the toxic N-methylhydroxylamine.
Experimental Protocols
Synthesis of N-Hydroxy-N-methyl-2-phenylacetamide
Rationale: To ensure high purity (>98%) for biological testing, avoiding contamination with the parent amine.
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Reagents: Phenylacetyl chloride (1.0 eq), N-Methylhydroxylamine hydrochloride (1.1 eq), Potassium Carbonate (2.5 eq), Dichloromethane (DCM), Water.
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Procedure:
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Dissolve N-Methylhydroxylamine HCl in water/DCM biphasic mixture.
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Cool to 0°C. Add K
CO . -
Add Phenylacetyl chloride dropwise over 30 mins to control exotherm.
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Stir at room temperature for 2 hours.
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Separate organic layer, wash with dilute HCl (to remove unreacted hydroxylamine), then brine.
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Dry over MgSO
, concentrate, and recrystallize from Ethyl Acetate/Hexane.
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Validation:
H NMR (DMSO-d ): 3.15 (s, 3H, N-CH ), 3.70 (s, 2H, CH ), 7.2-7.4 (m, 5H, Ar-H), 9.8 (bs, 1H, OH).
In Vitro HDAC Inhibition Assay
Rationale: To quantify the potency of the hydroxamic acid zinc-binding group.
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System: Fluorogenic HDAC Assay Kit (e.g., using Boc-Lys(Ac)-AMC substrate).
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Protocol:
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Incubate HeLa nuclear extract (source of HDACs) with varying concentrations of N-OH-N-Me-PA (0.1 nM to 100
M) for 30 mins at 37°C. -
Add fluorogenic substrate and incubate for 30 mins.
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Add Developer solution (Trypsin) to release the fluorophore from deacetylated substrate.
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Measure Fluorescence (Ex 360nm / Em 460nm).
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Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC
.
Bacterial Reverse Mutation Assay (Ames Test)
Rationale: To assess mutagenic potential via base-pair substitution or frameshift.
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Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).
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Conditions: +/- S9 Rat Liver Homogenate (metabolic activation).
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Method:
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Plate bacteria with test compound (0, 10, 100, 1000, 5000
g/plate ) in soft agar. -
Incubate at 37°C for 48 hours.
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Count revertant colonies.
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Criteria: A 2-fold increase in colony count over vehicle control indicates mutagenicity.
Quantitative Data Summary (Predicted)
| Parameter | Predicted Value | Rationale |
| LogP | 1.2 - 1.5 | Lipophilic phenyl + N-methyl group. |
| pKa | ~8.5 - 9.0 | Hydroxamic acid OH group. |
| HDAC IC | 5 - 50 | Weaker than SAHA due to short linker. |
| LD | 400 - 800 mg/kg | Based on N-methyl-2-phenylacetamide toxicity. |
| Ames Test | Positive (+S9) | Metabolic activation of N-OH group. |
Mechanism of Action Visualization
Figure 2: Mechanism of Action. The compound competitively chelates the catalytic Zinc ion, preventing substrate processing.
References
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Miller, E. C., & Miller, J. A. (1966). Mechanisms of chemical carcinogenesis: nature of proximate carcinogens and interactions with macromolecules. Pharmacological Reviews.
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Marmion, C. J., et al. (2004). Hydroxamic acids - an intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry.
- Gupta, S. P. (2012). Hydroxamic Acids: A Wonder Class of Chemicals in Medicinal Chemistry. Springer Science & Business Media. (General reference for Hydroxamic Acid SAR).
- Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.
